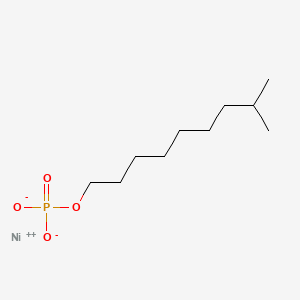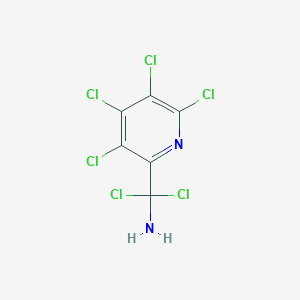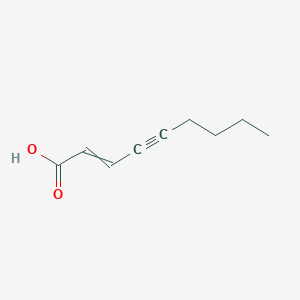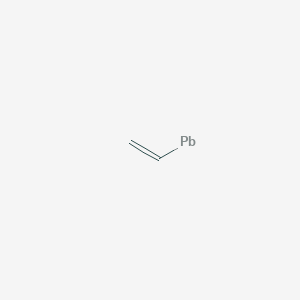![molecular formula C28H52O B14446907 Spiro[13.14]octacosan-15-one CAS No. 79084-18-7](/img/structure/B14446907.png)
Spiro[13.14]octacosan-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[13.14]octacosan-15-one is a spirocyclic compound characterized by its unique structure where two rings share a single common atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-one, often involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, the use of cyclooctanecarboxaldehyde and piperidine in toluene, followed by the addition of methyl vinyl ketone, can lead to the formation of spirocyclic intermediates . These intermediates can then be further processed to yield the desired spirocyclic compound.
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, the employment of metal-catalyzed reactions, such as those involving palladium or copper catalysts, can facilitate the formation of spirocyclic structures on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[13.14]octacosan-15-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols. Substitution reactions can lead to the formation of various spirocyclic derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Spiro[13.14]octacosan-15-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the behavior of spirocyclic structures in biological systems.
Mecanismo De Acción
The mechanism of action of Spiro[13.14]octacosan-15-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[13.14]octacosan-15-one can be compared with other spirocyclic compounds, such as:
- Spiro[5.5]undecane
- Spiro[4.5]decane
- Spiro[1,3]oxazino[5,6-c]quinoline
Uniqueness
What sets this compound apart from these similar compounds is its larger ring size and the specific arrangement of atoms within its structure. This unique configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
79084-18-7 |
|---|---|
Fórmula molecular |
C28H52O |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
spiro[13.14]octacosan-28-one |
InChI |
InChI=1S/C28H52O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h1-26H2 |
Clave InChI |
NUPPAYAGCHCFSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC(=O)C2(CCCCCC1)CCCCCCCCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)

![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)

![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)







![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
